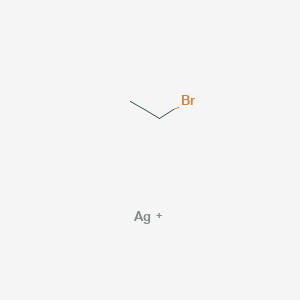
Silver;bromoethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver;bromoethane, also known as ethyl bromide, is a chemical compound belonging to the haloalkanes group. It is a colorless liquid with an ether-like odor. The compound is represented by the chemical formula C2H5Br and has a molar mass of 108.966 g/mol . This compound is commonly used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silver;bromoethane is typically synthesized by the addition of hydrogen bromide to ethene:
H2C=CH2+HBr→H3C-CH2Br
Alternatively, it can be prepared by reacting ethanol with a mixture of hydrobromic and sulfuric acids . Another method involves refluxing ethanol with phosphorus and bromine, generating phosphorus tribromide in situ .
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of ethene with hydrogen bromide. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Silver;bromoethane undergoes several types of chemical reactions, including nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution Reactions
- this compound reacts with aqueous sodium hydroxide to form ethanol:
Reaction with Aqueous Alkali: C2H5Br+NaOH→C2H5OH+NaBr
When heated under reflux with ethanolic potassium cyanide, this compound forms propanenitrile:Reaction with Potassium Cyanide: C2H5Br+KCN→C2H5CN+KBr
this compound reacts with excess ethanolic ammonia to form ethylamine:Reaction with Ammonia: C2H5Br+NH3→C2H5NH2+HBr
-
Elimination Reactions
- this compound reacts with ethanolic sodium hydroxide when heated to form ethene:
Formation of Ethene: C2H5Br+NaOH→C2H4+NaBr+H2O
Common Reagents and Conditions
Common reagents used in these reactions include aqueous sodium hydroxide, ethanolic potassium cyanide, and ethanolic ammonia. The reactions typically require heating under reflux conditions .
Applications De Recherche Scientifique
Silver;bromoethane has various applications in scientific research, particularly in organic synthesis. It is used as an alkylating agent in the preparation of pharmaceuticals, agrochemicals, and other organic compounds. In the field of biology, it is employed in the synthesis of biologically active molecules. Additionally, this compound is used in the production of polymers and as a solvent in chemical reactions .
Mécanisme D'action
The primary mechanism of action for silver;bromoethane involves nucleophilic substitution reactions. The carbon-bromine bond is polar, with the carbon atom carrying a partial positive charge and the bromine atom carrying a partial negative charge. This polarity makes the carbon atom susceptible to attack by nucleophiles, leading to the substitution of the bromine atom with another nucleophile .
Comparaison Avec Des Composés Similaires
Silver;bromoethane can be compared with other haloalkanes such as bromomethane, bromoiodomethane, and n-propyl bromide. While all these compounds undergo similar nucleophilic substitution reactions, this compound is unique due to its specific reactivity and applications in organic synthesis. Bromomethane, for example, is used primarily as a fumigant, whereas this compound is more commonly used as an alkylating agent .
List of Similar Compounds
- Bromomethane
- Bromoiodomethane
- n-Propyl bromide
- 2-Bromopropane
- tert-Butyl bromide
Propriétés
Numéro CAS |
63882-54-2 |
|---|---|
Formule moléculaire |
C2H5AgBr+ |
Poids moléculaire |
216.83 g/mol |
Nom IUPAC |
silver;bromoethane |
InChI |
InChI=1S/C2H5Br.Ag/c1-2-3;/h2H2,1H3;/q;+1 |
Clé InChI |
GIBMAPDIFGOVCX-UHFFFAOYSA-N |
SMILES canonique |
CCBr.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)


![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
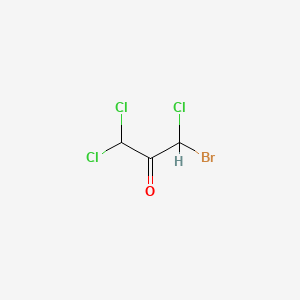


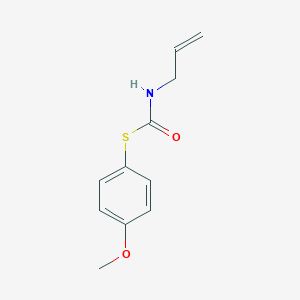
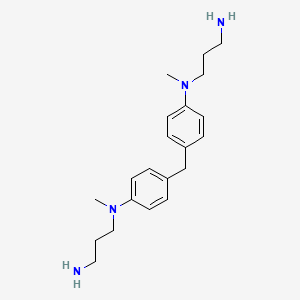
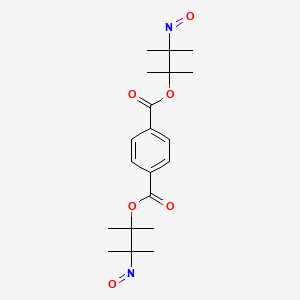

sulfanium bromide](/img/structure/B14504786.png)
